molecular formula C25H26F3N5O B2460130 7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline CAS No. 2097937-99-8

7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline

货号: B2460130
CAS 编号: 2097937-99-8
分子量: 469.512
InChI 键: YTWJHVCFIDQZQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a structurally complex quinoline derivative characterized by a piperidine-piperazine dual heterocyclic system. The quinoline core is linked via a carbonyl group to a piperidine ring, which is further substituted with a piperazine moiety bearing a 5-(trifluoromethyl)pyridin-2-yl group. Such structural features are common in medicinal chemistry for optimizing bioactivity and metabolic stability.

属性

IUPAC Name

quinolin-7-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O/c26-25(27,28)20-5-6-23(30-17-20)32-14-12-31(13-15-32)21-7-10-33(11-8-21)24(34)19-4-3-18-2-1-9-29-22(18)16-19/h1-6,9,16-17,21H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWJHVCFIDQZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline (CAS Number: 2097937-99-8) is a complex organic molecule with potential biological activity. Its structure suggests interactions with various biological targets, particularly in the context of pharmacology and medicinal chemistry.

Molecular Structure

The molecular formula of this compound is C25H26F3N5OC_{25}H_{26}F_{3}N_{5}O, with a molecular weight of approximately 469.50 g/mol. The compound features a quinoline core, piperazine, and piperidine moieties, along with a trifluoromethyl-pyridine substituent, which may influence its biological properties.

Research indicates that compounds with similar structures often act as TRPV1 antagonists . The transient receptor potential vanilloid 1 (TRPV1) channel is involved in pain signaling and inflammation. Antagonism of TRPV1 can lead to reduced pain sensation and has implications for treating conditions like chronic pain and cough reflex modulation .

Antitussive Effects

In a study examining TRPV1 antagonists, compounds structurally related to the target molecule demonstrated significant antitussive effects in guinea pigs. The specific compound JNJ17203212, a TRPV1 antagonist, exhibited a pK(i) value of 7.14, indicating strong binding affinity to the TRPV1 receptor. This suggests that similar compounds may also possess antitussive properties .

In Vitro Studies

In vitro studies have shown that related compounds can inhibit TRPV1 activation induced by capsaicin and low pH, with effective concentration values indicating their potential therapeutic efficacy . The ability to modulate ion channel activity is crucial for developing analgesic drugs.

Pharmacokinetics

Pharmacokinetic profiling of related compounds has revealed that they achieve significant plasma concentrations following administration. For instance, JNJ17203212 reached a maximal plasma exposure of 8.0 µM after intraperitoneal administration of 20 mg/kg, suggesting that the target compound may exhibit favorable pharmacokinetic properties as well .

Case Studies

A notable case study involved the evaluation of TRPV1 antagonists in models of cough induced by capsaicin. The results indicated that these compounds could effectively reduce cough frequency, comparable to traditional antitussive agents like codeine . This positions the target compound as a candidate for further investigation in respiratory conditions.

Comparative Data Table

Compound NameCAS NumberMolecular FormulaMolecular WeightpK(i) Value
JNJ17203212N/AC₁₃H₁₄F₃N₂O₂284.26 g/mol7.14
Target Compound2097937-99-8C₂₅H₂₆F₃N₅O469.50 g/molN/A

相似化合物的比较

Core Modifications

  • 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (): Retains the quinoline core but substitutes the trifluoromethylpyridine-piperazine-piperidine system with a thiophene and piperidine. The absence of a trifluoromethyl group reduces electronegativity and may alter binding interactions .
  • 7-Chloro-4-(piperazin-1-yl)quinoline (): Features a chloro substituent at position 7 and a direct piperazine attachment to the quinoline core.

Linker Variations

  • 5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides (): Utilizes a pentanamide chain instead of a piperidine-carbonyl linker. The longer chain may increase flexibility but reduce metabolic stability compared to the rigid piperidine-carbonyl structure .
  • 4-{6-[4-(Piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline (): Incorporates a pyrazolo-pyrimidinyl spacer between quinoline and piperazine. This bulky linker could hinder target access compared to the compact piperidine-carbonyl group .

Substituent Effects

  • 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline (): Shares the trifluoromethylquinoline core but replaces the pyridine-piperazine with a phenyl-oxadiazole-piperazine. The oxadiazole’s electron-withdrawing nature may enhance binding to polar targets .
  • 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Substitutes pyrrolidine for piperazine, reducing nitrogen content and altering basicity, which may impact solubility and receptor interactions .

Pharmacokinetic and Physicochemical Properties

  • Piperidine vs. Pentanamide Linkers : The piperidine-carbonyl linker likely offers greater rigidity than pentanamide (), which could improve target selectivity but reduce solubility .

常见问题

Q. Methodological approach :

  • Synthesize analogs with systematic substitutions.
  • Evaluate binding affinity via radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) .
  • Validate selectivity using functional cAMP assays in transfected HEK293 cells .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., quinoline C-7 vs. C-8 substitution) .
    • 2D NMR (COSY, NOESY) resolves piperazine/piperidine ring conformations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing CF₃ from CH₃ groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in neurological targets?

Answer:
Step 1: Target identification

  • Use computational docking (AutoDock Vina) to predict interactions with D3 receptor homology models .
  • Validate via knockout/knockdown studies in neuronal cell lines (e.g., CRISPR-Cas9 targeting DRD3) .

Q. Step 2: Functional assays

  • Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess Gαi/o-coupled receptor activation .
  • Perform electrophysiology (patch-clamp) to evaluate modulation of neuronal firing rates in midbrain slices .

Q. Step 3: In vivo correlation

  • Test analgesic efficacy in rodent models (e.g., carrageenan-induced inflammation) with dose-dependent behavioral assays .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Case example : Discrepancies in anti-inflammatory vs. neuroactive effects.

  • Hypothesis : Differing substituents (e.g., 7-Cl vs. 7-CF₃) alter target engagement .
  • Resolution :
    • Replicate experiments under standardized conditions (e.g., identical cell lines, LPS concentration for NO inhibition assays) .
    • Perform off-target screening (e.g., CEREP panels) to identify confounding interactions with non-canonical targets .
    • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of analogs .

Q. Data interpretation :

  • Cross-validate with molecular dynamics simulations to assess ligand-receptor stability over 100-ns trajectories .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。